5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine

Catalog No.
S15853954
CAS No.
39181-51-6
M.F
C9H7Cl2N3S
M. Wt
260.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine

CAS Number

39181-51-6

Product Name

5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine

IUPAC Name

5-[(3,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-amine

Molecular Formula

C9H7Cl2N3S

Molecular Weight

260.14 g/mol

InChI

InChI=1S/C9H7Cl2N3S/c10-6-2-1-5(3-7(6)11)4-8-13-14-9(12)15-8/h1-3H,4H2,(H2,12,14)

InChI Key

DAYHQPPTGMEUTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC2=NN=C(S2)N)Cl)Cl

5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the thiadiazole family. This compound features a five-membered ring containing both nitrogen and sulfur atoms, specifically characterized by the presence of a 3,4-dichlorobenzyl substituent. The molecular formula of this compound is C9H7Cl2N3SC_9H_7Cl_2N_3S, and it exhibits notable structural features that contribute to its biological and chemical properties.

The chemical reactivity of 5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine is influenced by its functional groups. Key types of reactions include:

  • Substitution Reactions: The chlorine atoms in the dichlorobenzyl group can be replaced by nucleophiles through nucleophilic substitution.
  • Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones and reduction to yield corresponding amines or thiols.
  • Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

These reactions allow for the modification of the compound's structure, potentially enhancing its biological activity or altering its properties for specific applications.

5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine exhibits various biological activities, making it a subject of interest in medicinal chemistry. It has been investigated for:

  • Antimicrobial Properties: The compound shows efficacy against certain bacterial and fungal strains.
  • Anticancer Activity: Preliminary studies suggest potential anticancer effects through mechanisms that may involve enzyme inhibition or disruption of cell signaling pathways.
  • Anti-inflammatory Effects: Its structural characteristics may contribute to anti-inflammatory activity, although specific mechanisms require further elucidation.

The synthesis of 5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine typically involves the reaction between 3,4-dichlorobenzyl chloride and thiosemicarbazide under basic conditions. Common steps in the synthesis include:

  • Formation of an Intermediate: The reaction begins with the formation of an intermediate compound when thiosemicarbazide reacts with 3,4-dichlorobenzyl chloride.
  • Cyclization: Under basic conditions (often using sodium hydroxide or potassium carbonate) and in a suitable solvent (such as ethanol), the intermediate cyclizes to form the thiadiazole ring.
  • Purification: The product is purified through recrystallization or chromatography to obtain the final compound.

5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine has potential applications across several fields:

  • Medicinal Chemistry: Its antimicrobial and anticancer properties make it a candidate for drug development.
  • Materials Science: It may serve as a building block for advanced materials including polymers.
  • Agricultural Chemistry: The compound could be utilized in developing agrochemicals due to its biological activity.

Studies focusing on the interactions of 5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine with biological targets have revealed insights into its mechanism of action. This compound may interact with specific enzymes or receptors involved in disease processes. For instance:

  • Enzyme Inhibition: It may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Receptor Binding: Binding studies indicate potential interactions with receptors that regulate inflammatory responses or cell growth.

These interactions are essential for understanding how the compound exerts its biological effects and can guide further research into its therapeutic potential.

Several compounds share structural similarities with 5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine. Here are notable examples:

Compound NameStructure FeaturesUnique Aspects
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amineContains a chlorophenyl groupExhibits strong anticancer activity
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amineContains a different chlorophenyl substitutionNotable for its anti-inflammatory properties
5-(Phenyl)-1,3,4-thiadiazol-2-amineSimple phenyl substitutionPotential use as an anticonvulsant agent

The uniqueness of 5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine lies in its specific dichlorobenzyl substitution which enhances its biological activity compared to other derivatives. The presence of two chlorine atoms contributes to increased lipophilicity and potential interactions with various biological targets.

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

258.9737738 g/mol

Monoisotopic Mass

258.9737738 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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